1-Benzyl-2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione
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Overview
Description
1H-Imidazo[4,5-d]pyridazine-4,7-dione,2-[[(3,4-dichlorophenyl)methyl]thio]-5,6-dihydro-1-(phenylmethyl)- is a complex heterocyclic compound.
Preparation Methods
The synthesis of 1H-Imidazo[4,5-d]pyridazine-4,7-dione,2-[[(3,4-dichlorophenyl)methyl]thio]-5,6-dihydro-1-(phenylmethyl)- involves multiple steps. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are typically mild, allowing for the inclusion of various functional groups. Industrial production methods often involve the use of transition-metal-free strategies, which are efficient and convenient for preparing diverse derivatives .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nickel catalysts for cyclization and proto-demetallation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with α-azidoenones can yield trisubstituted imidazoles .
Scientific Research Applications
1H-Imidazo[4,5-d]pyridazine-4,7-dione,2-[[(3,4-dichlorophenyl)methyl]thio]-5,6-dihydro-1-(phenylmethyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has potential therapeutic applications due to its ability to interact with various biological targets . In industry, it is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it can act as a cation in the preparation of high-energy compounds, where ionic bonds, hydrogen bonds, and π–π interactions play a crucial role . These interactions contribute to the compound’s high density and excellent performance in various applications.
Comparison with Similar Compounds
Similar compounds to 1H-Imidazo[4,5-d]pyridazine-4,7-dione,2-[[(3,4-dichlorophenyl)methyl]thio]-5,6-dihydro-1-(phenylmethyl)- include other pyridazinones and imidazoles. For example, 2-Butyl-5,6-Dihydro-1h-Imidazo[4,5-D]Pyridazine-4,7-Dione is a related compound with similar structural features
Properties
CAS No. |
3434-14-8 |
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Molecular Formula |
C19H14Cl2N4O2S |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
3-benzyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C19H14Cl2N4O2S/c20-13-7-6-12(8-14(13)21)10-28-19-22-15-16(18(27)24-23-17(15)26)25(19)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,23,26)(H,24,27) |
InChI Key |
PRSJWZIQCVVILF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NNC3=O)N=C2SCC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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